molecular formula C10H17Br B2463056 8-(2-Bromoethyl)spiro[2.5]octane CAS No. 2503204-15-5

8-(2-Bromoethyl)spiro[2.5]octane

Cat. No. B2463056
CAS RN: 2503204-15-5
M. Wt: 217.15
InChI Key: TWBIPRCSRQLMFH-UHFFFAOYSA-N
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Description

Spirocyclic compounds are defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom. These structures are inherently highly 3-dimensional .


Synthesis Analysis

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .


Molecular Structure Analysis

The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .


Chemical Reactions Analysis

The development of synthetic and catalytic methods to access medicinally relevant structural motifs and heterocycles is a focus of research .


Physical And Chemical Properties Analysis

Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .

Scientific Research Applications

  • Mechanisms of Enzyme Action :

    • Auclair et al. (2002) explored the mechanisms of hydrocarbon hydroxylation by cytochrome P450 enzymes using probes like spiro[2.5]octane. They found that products indicative of a radical intermediate were detected, supporting a radical rebound mechanism for these enzymes (Auclair et al., 2002).
  • Synthetic Chemistry Applications :

    • Jin et al. (2015) developed a general synthetic route to spiro[2.5]octane-5,7-dione, demonstrating a method that can be scaled up for larger production, highlighting the compound's utility in organic synthesis (Jin et al., 2015).
    • Suzuki et al. (1974) reported on the homoallylic rearrangements of 4-spiro[2.5]octyl radical, providing insights into the behavior of spiro compounds under specific conditions (Suzuki et al., 1974).
  • Molecular Structure Analysis :

    • Boulebnane et al. (1987, 1988) conducted a conformational analysis of 1-oxa-spiro[2.5]octane using microwave spectroscopy and molecular mechanics, revealing the existence of two chair conformational isomers (Boulebnane et al., 1987), (Boulebnane et al., 1988).
  • Discovery of New Compounds :

    • Liu et al. (2015) isolated new metabolites featuring a unique spiro[2.5]octane skeleton from the endophytic fungus Pestalotiopsis fici, indicating potential for discovering novel compounds with this structural motif (Liu et al., 2015).
  • Photolysis Studies :

    • Yates and Helferty (1983) studied the photolysis of spiro[2.5]oct-7-en-4-ones, contributing to the understanding of reaction mechanisms under light exposure (Yates & Helferty, 1983).
  • Catalytic Reactions :

    • Basavaiah et al. (2005) described a TiCl4 catalyzed synthesis of compounds containing the spiro[2.5]octane structure, showing its role in facilitating specific chemical reactions (Basavaiah et al., 2005).

Future Directions

Spirocyclic compounds access relatively underexplored chemical space and novel intellectual property (IP) space . They are important for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .

properties

IUPAC Name

8-(2-bromoethyl)spiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Br/c11-8-4-9-3-1-2-5-10(9)6-7-10/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBIPRCSRQLMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2)C(C1)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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